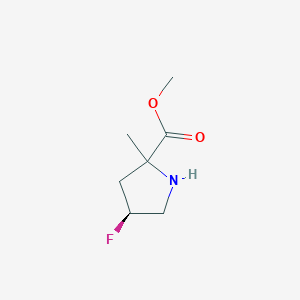
Methyl (4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 2-position of the pyrrolidine ring, along with a methyl ester functional group at the 2-carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 4-fluoropyrrolidine and 2-methylpyrrolidine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, where the starting materials undergo intramolecular cyclization under specific reaction conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 4-position of the pyrrolidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The carboxylate group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring
Reduction: Alcohol derivatives
Substitution: Substituted pyrrolidine derivatives
Scientific Research Applications
Methyl (4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of fine chemicals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl (4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the pyrrolidine ring play crucial roles in its binding affinity and selectivity towards target proteins. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating the activity of the target proteins and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring without any substituents.
4-Fluoropyrrolidine: A pyrrolidine ring with a fluorine atom at the 4-position.
2-Methylpyrrolidine: A pyrrolidine ring with a methyl group at the 2-position.
Uniqueness
Methyl (4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate is unique due to the combination of the fluorine atom, methyl group, and methyl ester functional group on the pyrrolidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H12FNO2 |
|---|---|
Molecular Weight |
161.17 g/mol |
IUPAC Name |
methyl (4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12FNO2/c1-7(6(10)11-2)3-5(8)4-9-7/h5,9H,3-4H2,1-2H3/t5-,7?/m0/s1 |
InChI Key |
LTESAWNYGZPAHM-DSEUIKHZSA-N |
Isomeric SMILES |
CC1(C[C@@H](CN1)F)C(=O)OC |
Canonical SMILES |
CC1(CC(CN1)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















